molecular formula C16H15NO3 B11848484 Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate CAS No. 22991-18-0

Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate

Cat. No.: B11848484
CAS No.: 22991-18-0
M. Wt: 269.29 g/mol
InChI Key: XIGBYLZYGFWKJY-UHFFFAOYSA-N
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Description

Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate is an organic compound with the chemical formula C16H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its white to light yellow solid appearance .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, copper(I) iodide, and various bases. The conditions often involve refluxing in methanol or other solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis yields tricyclic indoles, while the reaction with dicarbonyl compounds can produce various substituted indoles .

Mechanism of Action

The mechanism of action of Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate is unique due to its specific structure, which includes a methoxy group and an ethyl ester. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

22991-18-0

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate

InChI

InChI=1S/C16H15NO3/c1-3-20-16(18)15-12-8-7-11(19-2)10-14(12)17-9-5-4-6-13(15)17/h4-10H,3H2,1-2H3

InChI Key

XIGBYLZYGFWKJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC

Origin of Product

United States

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